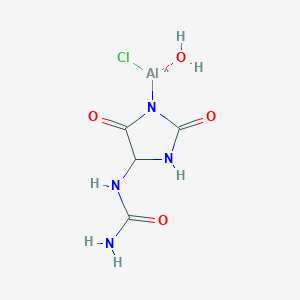

Aluminum chlorohydroxyallantoinate

Description

Structure

2D Structure

Properties

CAS No. |

2283-38-7 |

|---|---|

Molecular Formula |

C4H7AlClN4O4 |

Molecular Weight |

237.56 g/mol |

InChI |

InChI=1S/C4H6N4O3.Al.ClH.H2O/c5-3(10)6-1-2(9)8-4(11)7-1;;;/h1H,(H5,5,6,7,8,9,10,11);;1H;1H2/q;+2;;/p-2 |

InChI Key |

SFHUSLFRIKHKPE-UHFFFAOYSA-L |

SMILES |

C1(C(=O)N(C(=O)N1)[Al]Cl)NC(=O)N.O |

Canonical SMILES |

C1(C(=O)N(C(=O)N1)[Al]Cl)NC(=O)N.O |

Synonyms |

aluminum chlorohydroxyallantoinate chlorohydroxyaluminum allantoinate |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidation of Aluminum Chlorohydroxyallantoinate

Precursor Synthesis and Purification Strategies for Allantoin (B1664786) and Aluminum Salts

The quality of aluminum chlorohydroxyallantoinate is directly dependent on the purity of its precursors: allantoin and a suitable aluminum salt, typically aluminum chlorohydrate.

Allantoin Synthesis: Allantoin can be produced through various chemical and biological routes. Chemical synthesis often starts from accessible materials like urea (B33335), glyoxylic acid, or uric acid. longchangchemical.com

Condensation of Glyoxylic Acid and Urea: This is a common industrial method where glyoxylic acid and an excess of urea are heated in the presence of an acid catalyst. longchangchemical.com Various catalysts, including mineral acids and solid superacids, have been explored to improve yield. researchgate.net

Oxidation of Uric Acid: A classic method involves the oxidation of uric acid using an oxidizing agent like potassium permanganate (B83412) in an alkaline solution. longchangchemical.com

Other Chemical Routes: Methods such as the electrolytic oxidation of oxalic acid and the reaction of urea with dichloroacetic acid have also been developed. longchangchemical.com

Biosynthesis: Emerging sustainable methods utilize metabolic engineering in microorganisms like Escherichia coli to produce allantoin from renewable feedstocks such as glucose. researchgate.net

Purification of synthesized allantoin is critical and is typically achieved through recrystallization from hot water, leveraging its increased solubility at higher temperatures. chemicalbook.com

Interactive Table: Comparison of Allantoin Synthesis Methods

| Synthesis Route | Key Reactants | Typical Catalyst/Conditions | Reported Yield | Key Advantages/Disadvantages |

|---|---|---|---|---|

| Glyoxylic Acid + Urea | Glyoxylic Acid, Urea | Acid catalysts (e.g., H₂SO₄, solid acids); 70-80°C | Up to 79% | Good yield, but requires careful control of conditions. |

| Uric Acid Oxidation | Uric Acid, Potassium Permanganate | Alkaline medium, followed by acid decarboxylation | 64-75% | Classic method; may have environmental considerations. |

| Biosynthesis | Glucose (via fermentation) | Engineered E. coli | 2.36 g/L | Sustainable and green; requires advanced bio-engineering. |

| Electrolytic Oxidation | Oxalic Acid or Lithium Urate | Electric current | Moderate | Raw materials are accessible; can be energy-intensive. |

Aluminum Salt Synthesis and Purification: The aluminum precursor is typically aluminum chlorohydrate (also known as polyaluminum chloride), a basic aluminum salt with the general formula AlₙCl₍₃ₙ₋ₘ₎(OH)ₘ. atamankimya.comchemicalbook.com

Synthesis: The most common industrial method involves reacting aluminum hydroxide (B78521) with hydrochloric acid. wikipedia.org Alternatively, aluminum metal can be carefully reacted with hydrochloric acid, though this poses a risk due to hydrogen gas evolution. wikipedia.org The reaction results in a solution containing complex, water-soluble polyhydroxyaluminum cations. atamankimya.comchemicalbook.com

Purification: For industrial-grade aluminum salts used in synthesis, purification focuses on removing unreacted starting materials and undesirable byproducts. This can involve filtration to remove insoluble impurities. The synthesis process itself is designed to control the polymerization of the aluminum species and the final aluminum-to-chloride ratio, which is a key quality parameter.

Detailed Reaction Pathways and Kinetic Investigations of Complex Formation

The formation of this compound is not a simple salt metathesis but a complexation reaction where the allantoin molecule acts as a ligand, binding to a pre-formed polyhydroxyaluminum cation.

Allantoin is a multidentate ligand, possessing several potential donor atoms for coordination with the aluminum ion: the oxygen atoms of the two ring carbonyl groups and the ureido side chain, as well as the nitrogen atoms of the imidazolidine (B613845) ring. tandfonline.com Aluminum(III) is a hard Lewis acid, meaning it preferentially binds to hard Lewis bases, particularly negatively charged oxygen donors like carboxylates and phosphates. nih.gov

In the formation of the complex, the allantoin molecule coordinates to the aluminum center. The exact binding site can vary, but studies on related metal-allantoin complexes suggest that coordination often involves the nitrogen atom of the ureido side chain and potentially one of the carbonyl oxygen atoms, forming a stable chelate ring. researchgate.net This chelation enhances the stability of the resulting complex compared to monodentate coordination. The term "aluminum, chloro((2,5-dioxo-4-imidazolidinyl)ureato)hydroxy-" itself points to the deprotonated ureido group being the primary site of attachment to the aluminum center. nih.gov

The aluminum chlorohydrate precursor does not exist as a simple monomeric ion in solution. Through hydrolysis, it forms a range of polymeric polycations, such as [Al₂(OH)₂]⁴⁺ and more complex structures like the Keggin-ion [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺. nih.gov These species are characterized by Al-O-Al bridges with coordinated water molecules and hydroxyl groups.

The synthesis of this compound involves the reaction of allantoin with these pre-formed polymeric aluminum structures. The mechanism is believed to proceed via ligand substitution, where one or more of the coordinated water or hydroxide ligands on the polyaluminum backbone are replaced by allantoin molecules.

The reaction can be generalized as: [Alₙ(OH)ₘClₓ(H₂O)ᵧ]ᶻ⁺ + Allantoin → [Alₙ(OH)ₘClₓ(Allantoinate)(H₂O)ᵧ₋₁]⁽ᶻ⁻¹⁾⁺ + H₂O

This process results in a larger, stable complex where the allantoin molecule is integrated into the polyhydroxyaluminum chloride structure. nus.edu.sg The combination of the astringent polyaluminum species with the soothing allantoin ligand yields a final compound with dual functionality. longchangchemical.com

Optimization of Synthetic Parameters for Enhanced Yield and Purity

Achieving a high yield of pure this compound requires precise control over several reaction parameters.

The reaction is typically carried out in an aqueous medium. The solubility of allantoin in water is limited at room temperature but increases significantly with heat, which influences the choice of reaction temperature. chemicalbook.com

Temperature: Elevated temperatures are generally used to increase the rate of reaction and ensure the complete dissolution of allantoin. One described method involves adding hot water (near boiling) to a dry mixture of the precursors.

pH: The pH of the reaction medium is a critical parameter. The formation of aluminum-allantoin complexes is favored under specific pH conditions. The reaction is typically conducted at a pH below 8, with an optimal range often cited between 4 and 7. This pH range ensures the stability of the polyhydroxyaluminum species and facilitates the coordination with allantoin.

Interactive Table: Optimized Reaction Conditions for Aluminum-Allantoin Complex Synthesis

| Parameter | Optimal Range/Value | Rationale |

|---|---|---|

| Solvent | Water | Allows for dissolution of reactants and facilitates ionic reactions. |

| Temperature | 65°C to 100°C | Increases allantoin solubility and reaction rate. |

| pH | 4.0 - 7.0 | Maintains stability of polyhydroxyaluminum precursors and favors complex formation. |

| Reactant Form | Finely-divided powders | Increases surface area for a more efficient reaction when mixed. |

While the synthesis of the allantoin precursor often employs catalysts to improve yields, the final complexation step to form this compound does not typically rely on external catalytic agents. The reaction is primarily driven by the inherent reactivity of the aluminum precursors under controlled temperature and pH.

The electrophilicity of the aluminum centers in the polyhydroxyaluminum cations is generally sufficient to promote the coordination of the allantoin ligand without the need for a promoter. In this context, the key to a successful synthesis lies not in catalysis, but in the precise stoichiometric control of the reactants and the rigorous management of the physical reaction parameters outlined above. The steric and electronic properties of the ligands themselves are the main drivers of reactivity in similar aluminum complexation reactions. rsc.org

Development of Green Chemistry Approaches in Aluminum Allantoinate Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of aluminum allantoinate synthesis, this translates to exploring alternative reaction conditions and solvent systems that are less hazardous and more energy-efficient than traditional methods. While specific research on green synthesis of this compound is limited, broader trends in the synthesis of aluminum coordination complexes point towards promising avenues.

Microwave-Assisted Synthesis:

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. mdpi.comnih.govmdpi.com This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, which can accelerate reaction rates and enable the use of greener solvents or even solvent-free conditions. mdpi.comscispace.com

For instance, the microwave-assisted synthesis of various aluminum-based metal-organic frameworks (Al-MOFs) has been shown to reduce reaction times from days to mere hours, while also producing smaller, more uniform particles. mdpi.com The use of environmentally benign solvents like water and ethanol (B145695) in these syntheses further enhances their green credentials. mdpi.com While not yet reported for this compound, the successful application of microwave irradiation in the synthesis of other aluminum complexes suggests its potential for a more sustainable production of this compound. nih.govresearchgate.net

Solvent-Free Synthesis (Mechanochemistry):

Mechanochemistry, which involves conducting reactions by grinding solid reactants together, offers a completely solvent-free approach to synthesis. qub.ac.ukpsu.edursc.org This method can be faster and more convenient than traditional solvent-based techniques and eliminates the need for potentially hazardous organic solvents. qub.ac.ukpsu.edu The synthesis of a range of metal complexes, including those of aluminum, has been successfully demonstrated using mechanochemical methods. qub.ac.ukrsc.org

The reaction between solid reactants is facilitated by the mechanical energy supplied during grinding, which can lead to the formation of new chemical bonds. psu.edu For example, the preparation of aluminum hydroxide has been demonstrated through mechanochemical synthesis in a laboratory setting. researchgate.net This solvent-free approach holds considerable promise for the environmentally friendly production of aluminum allantoinate and its derivatives, although specific applications in this area are yet to be documented.

Synthesis and Characterization of Structurally Modified Analogues and Derivatives

The modification of the structure of this compound by replacing the chloride and hydroxide ions with other functional groups can lead to the development of new compounds with potentially enhanced or different properties. A number of such analogues have been proposed, primarily in patent literature. google.com

Key Analogues of this compound:

A key patent outlines several complex aluminum allantoin salts that can be considered structural analogues of this compound. google.com These compounds are typically prepared by reacting an appropriate aluminum salt with allantoin, often in an aqueous medium at elevated temperatures. google.com

One described method involves mixing the dry, finely-divided allantoin and the relevant aluminum salt, followed by the addition of hot water with trituration, leading to the solidification of the product. google.com Another approach involves the in-situ formation of a soluble allantoin salt in a basic aqueous solution, followed by the addition of a soluble aluminum salt to precipitate the desired aluminum hydroxy allantoinate. google.com

Below is a table detailing some of these analogues, along with their molecular formulas as reported in the literature.

| Compound Name | Molecular Formula |

| Aluminum Sulfate (B86663) Allantoinate | AlSO₄C₄H₅N₄O₃ |

| Aluminum Acetate (B1210297) Allantoinate | Al(CH₃COO)₂C₄H₅N₄O₃ |

| Aluminum Bromide Allantoinate | AlBr₂C₄H₅N₄O₃ |

| Aluminum Iodide Allantoinate | AlI₂C₄H₅N₄O₃ |

| Aluminum Lactate Allantoinate | Al(C₃H₅O₃)₂C₄H₅N₄O₃ |

| Data sourced from patent literature. google.com |

Synthesis and Characterization of Precursors:

The synthesis of these analogues relies on the availability of the corresponding aluminum salts. For example, aluminum sulfate can be synthesized by reacting aluminum hydroxide with sulfuric acid or by heating aluminum in a sulfuric acid solution. wikipedia.orgquora.com Similarly, aluminum acetate can be prepared by various methods, including the reaction of aluminum chloride or aluminum powder with a mixture of acetic acid and acetic anhydride (B1165640) in the absence of water. wikipedia.org The stability of aqueous aluminum acetate solutions can be enhanced by the use of alpha-hydroxy carboxylic acid salts. google.com

Characterization Techniques:

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the C=O and N-H groups of the allantoin moiety and the specific counter-ions. Spectroscopic examination of aluminum salt solutions has shown that the anion can influence the infrared spectrum. american.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the allantoin ligand and any organic counter-ions.

Mass Spectrometry (MS): To determine the molecular weight of the complex and provide information about its fragmentation pattern.

Elemental Analysis: To determine the percentage composition of the elements (C, H, N, Al, etc.) in the synthesized compound, which is crucial for confirming the empirical formula.

While the patent literature provides a foundation for the existence of these analogues, detailed, peer-reviewed research on their synthesis and comprehensive characterization remains an area for future investigation.

Molecular and Supramolecular Interactions of Aluminum Chlorohydroxyallantoinate

Investigation of Binding Affinities and Stoichiometries with Model Biological Macromolecules (e.g., Proteins, Polysaccharides) in vitro

The interaction of aluminum compounds with proteins and polysaccharides is a critical aspect of their biological activity. Studies with model proteins such as bovine serum albumin (BSA) and lysozyme have provided insights into the nature of these interactions, which are often governed by a combination of electrostatic forces, hydrogen bonding, and hydrophobic interactions. nih.govresearchgate.netnih.gov The specific binding characteristics of Aluminum Chlorohydroxyallantoinate, however, are not extensively detailed in publicly available literature, necessitating a reliance on data from related aluminum complexes to infer potential interaction mechanisms.

Spectroscopic Probing of Ligand-Biomolecule Complexation (e.g., CD, Fluorescence)

Spectroscopic techniques are powerful tools for elucidating the conformational changes in proteins upon ligand binding. Circular Dichroism (CD) spectroscopy, for instance, can reveal alterations in the secondary structure of proteins, such as changes in α-helix and β-sheet content, upon interaction with aluminum compounds. nih.govnih.govresearchgate.net Studies on various aluminum complexes have shown that their binding can induce both minor and significant conformational changes in proteins. researchgate.net

Fluorescence quenching is another valuable technique for studying protein-ligand interactions. researchgate.netmdpi.com The intrinsic fluorescence of proteins, primarily due to tryptophan and tyrosine residues, can be quenched upon the binding of a ligand. This quenching can be either static, resulting from the formation of a non-fluorescent ground-state complex, or dynamic, arising from collisional deactivation of the excited state. nih.govnih.gov Analysis of the quenching data can provide information on binding constants and the number of binding sites. For example, the interaction between Al(III) and lysozyme has been studied using luminol as a luminescence probe, revealing a binding constant (K) of 6.84 × 10(6) L mol(-1) and a binding site number (n) of 0.76. researchgate.net

Table 1: Illustrative Fluorescence Quenching Data for Protein-Ligand Interactions (Note: This table is a generalized representation based on typical fluorescence quenching studies and does not represent specific data for this compound due to a lack of available literature.)

| Protein | Ligand | Quenching Mechanism | Binding Constant (K) (M⁻¹) | Number of Binding Sites (n) |

| Bovine Serum Albumin | Generic Aluminum Complex | Static | 1.5 x 10⁵ | ~1 |

| Lysozyme | Generic Aluminum Complex | Static & Dynamic | 8.2 x 10⁴ | ~1.2 |

Interactive Data Table

| Protein | Ligand | Quenching Mechanism | Binding Constant (K) (M⁻¹) | Number of Binding Sites (n) |

| Bovine Serum Albumin | Generic Aluminum Complex | Static | 1.5 x 10⁵ | ~1 |

| Lysozyme | Generic Aluminum Complex | Static & Dynamic | 8.2 x 10⁴ | ~1.2 |

Isothermal Titration Calorimetry and Surface Plasmon Resonance Studies

Surface Plasmon Resonance (SPR) is a sensitive optical technique used to monitor molecular interactions in real-time without the need for labeling. nih.govnih.gov It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. The binding of the other molecule (the analyte) from a solution flowing over the surface is detected as a change in the SPR signal. mdpi.com This allows for the determination of association and dissociation rate constants, and thus the binding affinity. Aluminum thin films have been shown to be effective substrates for SPR-based biosensing. acs.org

Table 2: Representative Thermodynamic and Kinetic Parameters from ITC and SPR (Note: This table is a generalized representation based on typical ITC and SPR studies and does not represent specific data for this compound due to a lack of available literature.)

| Technique | Interacting Molecules | Binding Affinity (Kₐ) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) |

| ITC | Protein + Polysaccharide | 5.0 x 10⁴ | -8.5 | 10.2 | - | - |

| SPR | Protein + Ligand | 2.3 x 10⁵ | - | - | 1.2 x 10³ | 5.2 x 10⁻³ |

Interactive Data Table

| Technique | Interacting Molecules | Binding Affinity (Kₐ) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) |

| ITC | Protein + Polysaccharide | 5.0 x 10⁴ | -8.5 | 10.2 | - | - |

| SPR | Protein + Ligand | 2.3 x 10⁵ | - | - | 1.2 x 10³ | 5.2 x 10⁻³ |

Computational Modeling of Molecular Docking and Interaction Energies

Computational methods, such as molecular docking and molecular dynamics simulations, offer a powerful approach to understanding the interactions between ligands and biological macromolecules at an atomic level. researchgate.netnih.gov These methods can predict the preferred binding modes of a ligand within the active site of a protein and estimate the binding free energy. Such studies can help elucidate the specific amino acid residues involved in the interaction and the nature of the intermolecular forces, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts. mdpi.com While specific computational studies on this compound are not found in the reviewed literature, computational approaches have been successfully applied to study the interaction of other aluminum species with biomolecules. nih.gov

Interactions with Cellular Components in Defined in vitro Systems

The interaction of this compound with cellular components, such as cell membranes and enzymes, is fundamental to its biological effects. In vitro systems using model membranes and isolated enzymes provide a controlled environment to study these interactions without the complexities of a whole-cell system.

Membrane Permeability and Transport Mechanisms in Liposomal Models

Liposomes, which are artificial vesicles composed of a lipid bilayer, serve as excellent models for studying the permeability and transport of molecules across biological membranes. nih.govugent.be The interaction of aluminum compounds with liposomal membranes can lead to changes in membrane fluidity and permeability. nih.gov Studies have shown that aluminum compounds can enhance lipid peroxidation in liposomes, which can be indicative of cellular damage caused by oxidative stress. nih.gov The transport of aluminum species across lipid bilayers is a complex process that can be influenced by the specific form of the aluminum compound and the composition of the membrane.

Formation of Complexes with Other Small Molecules and Ions

The ability of this compound to form complexes with other small molecules and ions is primarily dictated by the coordination chemistry of the aluminum centers and the hydrogen bonding capabilities of the allantoin (B1664786) ligand.

The aluminum ions in the chlorohydroxy polymeric backbone are Lewis acids, readily interacting with Lewis bases. This allows for the formation of coordination complexes with a variety of small molecules and anions that can act as ligands. The coordination environment of aluminum in such complexes is typically octahedral. Water molecules are common ligands, but they can be displaced by other stronger Lewis bases.

The allantoin component itself presents several potential coordination sites for metal ions, primarily through the oxygen atoms of the ureido group and the carbonyl groups of the hydantoin ring. nih.gov Studies on metal complexes with allantoin and related compounds like urea (B33335) have shown that coordination often occurs through the carbonyl oxygen. In the context of this compound, the allantoin is already coordinated to the aluminum. However, the potential for interaction with other ions exists. For instance, anions present in a formulation could interact with the positively charged aluminum centers.

Furthermore, allantoin is known to form complexes with various substances, a characteristic attributed to its amphoteric nature. akema.itakema.it It can engage in interactions with amino acids, forming complexes that can exhibit different solubility profiles compared to allantoin alone. google.comgoogle.com This suggests that the allantoin portion of this compound could potentially interact with amino acids or other polar molecules through hydrogen bonding and dipole-dipole interactions.

The table below summarizes potential interactions based on the known chemistry of allantoin and aluminum complexes.

| Interacting Species | Type of Interaction | Potential Binding Sites on this compound |

| Water | Coordination, Hydrogen Bonding | Aluminum centers, Hydroxyl groups, Allantoin carbonyl and N-H groups |

| Anions (e.g., phosphate, citrate) | Coordination, Electrostatic | Aluminum centers |

| Amino Acids | Hydrogen Bonding, Dipole-Dipole | Allantoin moiety (carbonyl and N-H groups) |

| Alcohols (e.g., glycerol, propylene glycol) | Hydrogen Bonding | Allantoin moiety, Hydroxyl groups |

These interactions are crucial in determining the behavior of this compound in various formulations, influencing its solubility, stability, and interaction with biological surfaces.

Self-Assembly Processes and Supramolecular Architecture Formation

The supramolecular chemistry of this compound is characterized by the propensity of its components to form extended, ordered structures through non-covalent interactions. These self-assembly processes lead to the formation of complex supramolecular architectures.

A key driver of self-assembly is the formation of polynuclear hydroxyaluminum cations. researchgate.netresearchgate.net The "chlorohydroxy" part of the molecule is not a simple monomer but rather a polymeric structure where aluminum ions are linked by hydroxyl bridges. nih.gov These polymeric chains or clusters can further associate through weaker interactions, leading to the formation of larger aggregates and gel-like structures, a known characteristic of aluminum hydroxide (B78521) gels. nih.gov

The allantoin moiety significantly contributes to the supramolecular architecture through its extensive hydrogen bonding capabilities. nih.gov The allantoin molecule has multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups). nih.gov Crystal structures of allantoin and its derivatives reveal the formation of intricate hydrogen-bonding networks, often resulting in chain or sheet-like structures. redalyc.orgresearchgate.netresearchgate.net In this compound, these hydrogen bonding motifs can occur between adjacent allantoin ligands attached to the aluminum polymeric backbone, leading to a more organized and stable supramolecular assembly.

Research on the self-assembly of allantoin on surfaces has demonstrated its ability to form ordered layers. For example, lipopolysaccharides have been shown to self-assemble on allantoin crystals, a process initiated by hydrogen bonding between the hydrophilic regions of the interacting molecules. nih.gov This is followed by hydrophobic interactions that promote the formation of a stable layer. nih.gov This suggests that the allantoin portion of this compound can act as a template for the organization of other molecules.

The combination of the polymeric nature of the aluminum chlorohydroxy component and the hydrogen-bonding capacity of the allantoin ligand results in a complex supramolecular structure. This architecture is likely a network of cross-linked polynuclear aluminum chains, with the allantoin molecules providing further organization and specific interaction sites through hydrogen bonding.

The following table outlines the key interactions involved in the self-assembly and supramolecular architecture of this compound.

| Interaction Type | Participating Moieties | Resulting Supramolecular Feature |

| Hydroxy-bridging | Aluminum ions, Hydroxide ions | Formation of polynuclear aluminum chains/clusters |

| Hydrogen Bonding | Allantoin N-H and C=O groups | Inter-ligand cross-linking, formation of ordered domains |

| Van der Waals Forces | Allantoin hydantoin rings | Stacking interactions contributing to packing efficiency |

These self-assembly processes are fundamental to the physical properties of this compound, such as its solubility, viscosity in solution, and film-forming capabilities.

Stability, Degradation Kinetics, and Environmental Transformation of Aluminum Chlorohydroxyallantoinate

Hydrolytic Stability and pH-Dependent Degradation Pathways

The stability of aluminum chlorohydroxyallantoinate in aqueous environments is significantly influenced by pH, which dictates the pathways of its hydrolysis. Aluminum salts are known to undergo complex hydrolysis and polymerization reactions in water. The presence of the allantoinate ligand, a derivative of allantoin (B1664786), adds another layer of complexity to these processes.

Identification of Hydrolysis Products and Reaction Intermediates

Hydrolysis is expected to break the coordinate bond between the aluminum and the allantoinate ligand. This would likely result in the formation of free allantoin and various aluminum hydroxo and chloro species. The nature of these aluminum species is highly dependent on the pH of the solution.

Under acidic conditions (pH < 4), the primary aluminum species would likely be the hydrated aluminum ion, [Al(H₂O)₆]³⁺, and potentially some chloro-aqua complexes. As the pH increases, a series of deprotonation and polymerization reactions would lead to the formation of monomeric species like [Al(OH)(H₂O)₅]²⁺ and polymeric species. In near-neutral to slightly alkaline conditions, the precipitation of amorphous aluminum hydroxide (B78521), Al(OH)₃, is expected. At very high pH, soluble aluminate ions, such as [Al(OH)₄]⁻, would form.

The allantoin molecule itself can also undergo hydrolysis, particularly under strong acidic or alkaline conditions, to yield urea (B33335) and glyoxylic acid.

A hypothetical pathway for the initial hydrolysis could be represented as: C₄H₇AlClN₄O₄ + H₂O → [Al(OH)Cl]⁺ + C₄H₇N₄O₄⁻ (Allantoinate) Further hydrolysis of the aluminum species and the allantoinate would then proceed as described above.

Kinetic Modeling of Degradation Rates

Detailed kinetic models for the degradation of this compound are not available in the current scientific literature. The development of such a model would require experimental data on the rate of disappearance of the parent compound and the appearance of its degradation products under various pH and temperature conditions.

Kinetic modeling of degradation processes, such as photocatalytic degradation, often employs models like the Langmuir-Hinshelwood (L-H) model to describe the relationship between the rate of degradation and factors like reactant concentration and water content. A similar approach could theoretically be applied to the hydrolytic degradation of this compound, but would necessitate empirical data.

Photolytic and Oxidative Degradation Mechanisms

The degradation of this compound can also be initiated by light (photolysis) and reactive chemical species (oxidation).

Quantum Yield Determination for Photodegradation

There is no specific information available regarding the quantum yield for the photodegradation of this compound. The quantum yield is a measure of the efficiency of a photochemical process and is crucial for modeling the rate of photodegradation in the environment. Its determination would require experimental studies where the compound is exposed to light of specific wavelengths and the rate of its degradation is measured.

Role of Reactive Oxygen Species in Oxidative Processes

Reactive oxygen species (ROS), such as hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂⁻•), and hydrogen peroxide (H₂O₂), are highly reactive chemical species that can contribute to the degradation of organic molecules. Aluminum itself has been implicated in the generation of ROS, which can lead to oxidative damage to biological molecules.

The allantoin component of the molecule, being an organic structure, would be susceptible to oxidation by ROS. The degradation pathways would likely involve the abstraction of hydrogen atoms or the addition of hydroxyl radicals to the molecule, leading to the formation of various oxidized intermediates and ultimately to the cleavage of the ring structure. The specific products would depend on the type of ROS involved and the reaction conditions.

Thermal Stability and Decomposition Pathways

The thermal stability of this compound dictates its behavior at elevated temperatures. While specific studies on this compound are lacking, the thermal decomposition of related aluminum compounds, such as aluminum chloride hexahydrate (AlCl₃·6H₂O), has been investigated.

The decomposition of AlCl₃·6H₂O begins at around 90°C and becomes rapid at about 150°C. The process involves the loss of water and hydrogen chloride, leading to the formation of aluminum oxides. A two-stage decomposition process has been described, with an initial decomposition at 200-400°C followed by a second stage at 900-1100°C to yield alumina (B75360) (Al₂O₃).

For this compound, the thermal decomposition would be more complex due to the presence of the organic allantoinate ligand. The decomposition would likely involve several stages:

Dehydration: Loss of water molecules.

Dehydrochlorination: Loss of hydrogen chloride.

Decomposition of the allantoinate ligand: This would likely occur at higher temperatures and could produce a variety of nitrogen-containing and carbonaceous products.

Formation of aluminum oxide:

Influence of Environmental Factors and Matrix Components on Compound Integrity

The integrity of this compound is subject to its surrounding environmental conditions. A product information sheet indicates that the compound is stable within a pH range of 3 to 8 and can withstand heating up to 80°C during processing, suggesting a degree of robustness in typical manufacturing and storage environments. agrar.it

However, comprehensive data on its stability under various environmental conditions is scarce. A Safety Data Sheet (SDS) for Alcloxa, an alternative name for the compound, states that there is "no data available" regarding its chemical stability, potential for hazardous reactions, or specific conditions to avoid. canada.ca This highlights a significant gap in the scientific understanding of the compound's reactivity in the environment.

The Government of Canada, in a draft assessment of aluminum-containing substances, provides a broader perspective. It suggests that substances like Alcloxa will, over time, likely dissolve, decompose, or biodegrade, ultimately contributing to the total pool of aluminum in the environment. canada.ca This implies that environmental factors will inevitably lead to the transformation of the compound, though the specific kinetics and pathways of this degradation are not detailed. The presence of amide bonds in the allantoin component of the molecule suggests a potential for hydrolysis, a common degradation pathway for such structures. google.com

Environmental Fate and Transport Mechanisms in Abiotic Matrices (e.g., aquatic systems, soil)

Detailed information on the environmental fate and transport of this compound is limited. The aforementioned SDS explicitly notes that data on its persistence, degradability, bioaccumulative potential, and mobility in soil are unavailable. canada.ca This lack of specific data necessitates a more general discussion based on its chemical nature and assessments of related compounds.

The Environmental Working Group (EWG) has classified the compound as having a "low" ecotoxicology concern, although it is also noted as being "suspected to be an environmental toxin" by Environment Canada. scribd.com

Table 1: Summary of Environmental Fate Data Availability

| Parameter | Data Availability for this compound |

|---|---|

| Persistence & Degradation | No specific data available; expected to transform and release aluminum. canada.ca |

| Bioaccumulation Potential | No specific data available. canada.ca |

| Mobility in Soil | No specific data available. canada.ca The Allantoin component is estimated to have very high mobility. nih.gov |

Speciation Changes and Bioavailability in Environmental Compartments

There are no specific studies detailing the speciation of this compound in environmental compartments. The Government of Canada's assessment indicates that the compound will contribute to the general pool of "total aluminium" in the environment. canada.ca The speciation and bioavailability of this released aluminum are complex and heavily influenced by environmental factors such as pH. Acidic conditions, for instance, can increase the solubilization and bioavailability of aluminum, which has been a long-standing environmental concern, particularly in regions like the Canadian Precambrian Shield. canada.ca The ultimate environmental impact is therefore more related to the well-studied field of aluminum ecotoxicology rather than the specific properties of the parent molecule.

Sorption and Desorption Behavior on Environmental Particulates

Direct research on the sorption and desorption characteristics of this compound on soil or sediment particles is not available in the reviewed literature. However, some inferences can be made. The PubChem database provides an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 10 for allantoin, one of the compound's degradation products. nih.gov A Koc value this low suggests that allantoin itself is expected to have very high mobility in soil and a low affinity for sorption to organic matter in soil and sediment. nih.gov The behavior of the aluminum component would be much more complex, with its sorption to soil particles being highly dependent on pH, the presence of organic matter, and the mineralogy of the soil itself.

Table 2: List of Compound Names Mentioned

| Compound Name |

|---|

| Alcloxa |

| Allantoin |

| Aluminum Chlorohydrate |

| This compound |

| Aluminum-zirconium complexes |

| Benzalkonium chloride |

| Minocycline |

Advanced Analytical Techniques for Characterization and Quantification of Aluminum Chlorohydroxyallantoinate

High-Resolution Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of Aluminum Chlorohydroxyallantoinate. By examining the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition, bonding, and three-dimensional arrangement can be obtained.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁷Al)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the precise structural environment of active nuclei within the molecule.

¹H and ¹³C NMR: These techniques are fundamental for elucidating the organic allantoin (B1664786) portion of the molecule. ¹H NMR would identify the protons in the imidazolidine (B613845) ring and the urea (B33335) side chain, while ¹³C NMR would map the carbon skeleton. The chemical shifts, signal multiplicities, and coupling constants would provide definitive evidence for the connectivity of the allantoin ligand.

²⁷Al NMR: As a quadrupolar nucleus with 100% natural abundance, ²⁷Al NMR is uniquely suited for directly probing the coordination environment of the aluminum center. mdpi.com The chemical shift of the ²⁷Al nucleus is highly sensitive to its coordination number and the nature of the ligands bound to it. mdpi.com For this compound, the aluminum is expected to be in an octahedral or tetrahedral coordination environment. Studies on related aluminum complexes show that tetrahedrally coordinated aluminum typically resonates at lower fields compared to octahedrally coordinated species. nih.gov For instance, a central aluminum atom in a tetrahedral configuration has been identified in aluminum chlorohydrate complexes. nih.gov The presence of different aluminum species in solution, such as monomers or oligomers, can also be identified and quantified using advanced NMR techniques like Diffusion Ordered Spectroscopy (DOSY). mdpi.com

| Nucleus | Expected Information Provided | Typical Chemical Shift Range for Related Al Compounds |

| ¹H | Elucidation of the proton environment of the allantoin ligand. | 1-10 ppm |

| ¹³C | Mapping of the carbon skeleton of the allantoin ligand. | 100-180 ppm for carbonyl and ring carbons. |

| ²⁷Al | Determination of the coordination geometry (e.g., tetrahedral, octahedral) of the aluminum center. mdpi.comnih.gov | Octahedral Al: ~0-30 ppm; Tetrahedral Al: ~50-80 ppm. mdpi.comnih.gov |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides critical information about the functional groups present in this compound.

FTIR Spectroscopy: This technique is particularly sensitive to polar bonds and is used to identify key functional groups. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O (amide and urea), and C-N bonds of the allantoin ligand. Furthermore, distinct bands corresponding to Al-O and Al-OH vibrations would be present, confirming the hydroxy and allantoinato coordination to the aluminum center. nih.gov Studies on aluminum hydroxides and related complexes show characteristic Al-OH bending and Al-O stretching vibrations in the low-frequency region (below 1000 cm⁻¹). nih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretching | Amide/Urea | 3200-3500 | FTIR, Raman |

| C=O Stretching | Amide/Urea | 1650-1750 | FTIR, Raman |

| C-N Stretching | Imidazolidine Ring/Urea | 1200-1400 | FTIR, Raman |

| Al-OH Bending | Hydroxy Ligand | 900-1100 | FTIR |

| Al-O Stretching | Allantoinato/Hydroxy Ligand | 500-700 | FTIR, Raman |

| Al-Cl Stretching | Chloro Ligand | 400-500 | Raman |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of the elemental composition and for studying the fragmentation pathways of this compound.

Precise Mass Measurement: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically <5 ppm). nih.gov This allows for the determination of the exact molecular formula from the measured monoisotopic mass. For this compound (C₄H₇AlClN₄O₄), the calculated monoisotopic mass is 236.9971208 Da. nih.gov HRMS analysis would aim to detect the molecular ion or a related adduct and confirm that its measured mass matches this theoretical value, providing strong evidence of the compound's identity.

Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ion, HRMS/MS provides structural information. The resulting fragment ions would correspond to the loss of specific groups like water, chloride, or parts of the allantoin ligand. This fragmentation pattern serves as a structural fingerprint, helping to confirm the connectivity between the aluminum center and its various ligands.

| Property | Value | Reference |

| Molecular Formula | C₄H₇AlClN₄O₄ | nih.gov |

| Molecular Weight | 237.56 g/mol | nih.gov |

| Monoisotopic Mass | 236.9971208 Da | nih.gov |

X-ray Crystallography and Powder Diffraction (XRD) for Solid-State Structure

X-ray diffraction techniques are the gold standard for determining the three-dimensional structure of crystalline solids.

X-ray Powder Diffraction (XRPD): For polycrystalline or powdered samples, XRPD is used to obtain a characteristic diffraction pattern. arizona.eduresearchgate.net This pattern serves as a unique fingerprint for the crystalline phase of the compound and can be used for identification and to assess phase purity. mdpi.com The positions and intensities of the diffraction peaks are dictated by the crystal lattice structure. nist.govresearchgate.net While not providing the same level of detail as single-crystal analysis, XRPD is crucial for routine quality control and for studying the solid-state properties of the bulk material. arizona.edu

Chromatographic and Electrophoretic Separations for Purity Assessment and Impurity Profiling

Chromatographic techniques are vital for separating this compound from potential impurities, such as starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment and impurity profiling in the pharmaceutical and cosmetic industries. lcms.cz

Methodology: A validated HPLC method would be developed to separate the main component, this compound, from any related substances. This typically involves optimizing the stationary phase (e.g., C18 column), mobile phase composition (e.g., buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol), and flow rate.

Advanced Detectors:

UV-Vis Detector: The allantoin moiety contains chromophores that absorb UV light, allowing for detection and quantification.

Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These universal detectors are useful for detecting impurities that lack a UV chromophore.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity. It allows for the peak corresponding to this compound to be confirmed by its mass-to-charge ratio. Furthermore, any impurity peaks can be tentatively identified by their mass, providing valuable information for process optimization and safety assessment. lcms.cz

| Technique | Purpose | Information Obtained |

| HPLC-UV | Quantification and Purity Assessment | Retention time, peak area (for quantification of the main component and known impurities). |

| HPLC-CAD/ELSD | Universal Impurity Detection | Detection of non-UV active impurities. |

| HPLC-MS | Peak Identification and Impurity Profiling | Mass-to-charge ratio for confirmation of identity and characterization of unknown impurities. lcms.cz |

Capillary Electrophoresis (CE) for Oligomer Speciation and Charge-Based Separations

Capillary Electrophoresis (CE) has emerged as a powerful technique for the separation and characterization of the complex oligomeric species present in aluminum-containing compounds like this compound. The core of this compound, aluminum chlorohydrate (ACH), is not a single entity but a complex mixture of water-soluble aluminum polycations with varying degrees of polymerization, such as Al₁₃ and Al₃₀ oligomers. nih.govnih.gov The characterization and quantification of these oligo-cations are challenging but essential for understanding the compound's properties and function. nih.gov

A primary difficulty in analyzing these polycations is their tendency to depolymerize when taken out of their equilibrium state in a solution, a situation often inherent to separation processes. nih.gov Research has demonstrated that CE can overcome this challenge. By employing specific background electrolytes (BGEs), such as 4-morpholineethanesulfonic acid (MES), analysts can stabilize the ACH oligomers during the electrophoretic process. nih.gov This stabilization allows for highly repeatable and rapid charge-based separations. nih.gov

The optimization of CE methods involves carefully adjusting several parameters:

Background Electrolyte: The choice of counter-ion in the BGE is critical. MES has been shown to be particularly effective. nih.gov

pH and Ionic Strength: The pH and ionic strength of the BGE significantly influence the electrophoretic mobility and separation selectivity of the aluminum polycations. nih.gov A pH of 4.8 has been successfully used to achieve highly repeatable separations of Al³⁺, Al₁₃, and Al₃₀ oligomers. nih.gov

Capillary Coating: Dynamic coating of the capillary, for instance with didodecyldimethylammonium (B1216837) bromide, can prevent analyte-wall interactions and improve separation efficiency. nih.gov

Through these optimized conditions, CE can provide baseline separation of different molecular, aggregated, and colloidal forms of aluminum. nih.gov This capability allows researchers to determine the effective charge numbers of the oligomers and quantify the relative mass proportions of species like Al₁₃ and Al₃₀ in a given sample. nih.gov Due to its simplicity, minimal sample preparation, and mild analytical conditions, CE is a promising technique for the detailed characterization of this compound and related materials. nih.gov

Table 1: Optimized Capillary Electrophoresis Conditions for Aluminum Polycation Separation

| Parameter | Optimized Condition | Purpose | Reference |

| Background Electrolyte | 700 mM MES | Stabilizes oligomers during separation | nih.gov |

| pH | 4.8 | Ensures compatibility with aluminum speciation | nih.govnih.gov |

| Ionic Strength | 25 mM | Influences separation selectivity and resolution | nih.gov |

| Capillary Coating | 0.1 mM didodecyldimethylammonium bromide | Provides dynamic coating to reduce wall interactions | nih.gov |

| Detection | Indirect UV Detection | Allows for quantification and charge determination | nih.gov |

Gas Chromatography (GC) for Volatile Components and Degradation Byproducts

Gas Chromatography (GC) is a fundamental analytical technique used to separate and analyze compounds that can be vaporized without decomposition. sigmaaldrich.comlibretexts.org In GC, a sample is injected into a heated port, vaporized, and transported through a column by an inert carrier gas (the mobile phase). sigmaaldrich.com The separation is achieved as different components in the sample interact differently with the column's stationary phase, leading to different retention times. sigmaaldrich.com

The direct analysis of this compound by GC is not feasible due to its nature as a metallic salt complex, which makes it non-volatile. However, GC is an invaluable tool for identifying and quantifying any volatile organic components that may be present in a formulation containing the compound or, more importantly, for analyzing volatile byproducts that may arise from its degradation. sigmaaldrich.com

The application of GC in this context would involve:

Thermal Degradation Studies: The compound could be subjected to controlled thermal stress, and the headspace or a solvent extract of the residue could be injected into the GC to identify volatile decomposition products.

Analysis of Impurities: GC can detect volatile impurities that may be present from the synthesis process of either the allantoin or aluminum chlorohydrate precursors.

Derivatization: In some cases, non-volatile components can be chemically modified (derivatized) to create volatile derivatives that can then be analyzed by GC. This technique could potentially be applied to the allantoin portion of the molecule. sigmaaldrich.com

A typical GC system is coupled with a detector to quantify the separated components. Common detectors include the Flame Ionization Detector (FID), which is sensitive to hydrocarbons, and the Mass Spectrometer (MS), which provides identification based on the mass-to-charge ratio of fragmented ions, offering a high degree of certainty in compound identification. libretexts.org While direct analysis is not possible, GC remains a critical technique for assessing the stability and purity of products containing this compound by targeting its potential volatile degradation products.

Elemental Analysis and Stoichiometric Determination

Elemental analysis is a foundational technique for determining the elemental composition of a compound, which is essential for verifying its stoichiometry. For this compound (C₄H₇AlClN₄O₄), elemental analysis confirms the mass percentages of each constituent element. nih.gov This data is critical for quality control and for confirming the identity and purity of the synthesized compound.

The theoretical elemental composition, derived from its molecular formula and weight (237.56 g/mol ), serves as the benchmark for experimental analysis. nih.gov

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Atoms per Molecule | Total Mass per Element ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 4 | 48.044 | 20.22% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 2.97% |

| Aluminum | Al | 26.982 | 1 | 26.982 | 11.36% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.92% |

| Nitrogen | N | 14.007 | 4 | 56.028 | 23.58% |

| Oxygen | O | 15.999 | 4 | 63.996 | 26.94% |

Data derived from PubChem CID 16684277. nih.gov

Various analytical methods can be employed to experimentally verify these percentages. The aluminum content, for instance, can be determined using techniques such as:

Complexometric Titration: This involves titrating the aluminum ions with a complexing agent like ethylenediaminetetraacetic acid (EDTA). researchgate.net

Ion Chromatography (IC): IC can be used to separate and quantify aluminum ions, often after a suitable sample preparation to liberate the aluminum from the complex. thermofisher.com

Spectrophotometry: A colorimetric method can be developed where aluminum forms a colored complex with a specific reagent, and the absorbance is measured to determine its concentration. researchgate.net

Similarly, the percentages of carbon, hydrogen, and nitrogen are typically determined using a CHN elemental analyzer, which involves combustion of the sample and quantification of the resulting gases (CO₂, H₂O, and N₂). Chlorine can be determined by methods such as ion chromatography or titration after decomposition of the compound.

Thermal Analysis (TGA, DSC) for Phase Transitions and Decomposition Behavior

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical changes that occur in a material as a function of temperature. These methods are crucial for understanding the thermal stability, decomposition pathways, and hydration states of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. libretexts.org For a hydrated complex like this compound, a typical TGA curve would be expected to show:

An initial mass loss at lower temperatures (typically below 150°C), corresponding to the loss of free and bound water molecules.

Subsequent mass loss stages at higher temperatures, corresponding to the decomposition of the organic allantoin moiety and the dehydroxylation and decomposition of the aluminum chlorohydroxy structure. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. libretexts.org DSC detects thermal events such as melting, crystallization, and decomposition, which appear as endothermic (heat-absorbing) or exothermic (heat-releasing) peaks. For this compound, a DSC thermogram would reveal:

An endothermic peak associated with the loss of water.

Exothermic peaks at higher temperatures indicating the oxidative decomposition of the allantoin component.

Endothermic or exothermic events related to phase transitions or decomposition of the inorganic aluminum chlorohydroxy backbone. researchgate.net

By analyzing the TGA and DSC data together, researchers can construct a detailed profile of the compound's thermal behavior, identifying the temperature ranges of stability and the nature of its decomposition products. For example, studies on related compounds like aluminum chloride hexahydrate show distinct decomposition stages that result in the formation of reactive basic aluminum chlorides. researchgate.net

Development and Validation of Robust Analytical Methods for Environmental and Material Matrices

The quantification of this compound in finished products or its detection in environmental samples requires the development and validation of robust and reliable analytical methods. The goal is to create a procedure that is accurate, precise, specific, and suitable for its intended purpose, whether for quality control of cosmetics or for environmental monitoring. thermofisher.comresearchgate.net

The development process typically involves several key stages:

Analyte and Matrix Consideration: The method must be able to distinguish the analyte (e.g., the aluminum or allantoin portion of the complex) from other components in the sample matrix (e.g., excipients in a cream, or organic matter in a soil sample).

Sample Preparation: This is a critical step to isolate the analyte and bring it into a form suitable for analysis. It may involve dissolution in hot water, acid digestion to release the aluminum ion, or solvent extraction for the allantoin component. thermofisher.comnih.gov

Selection of Analytical Technique: The choice of instrument depends on the analyte and the required sensitivity. High-Performance Liquid Chromatography (HPLC) is well-suited for determining the allantoin portion, while techniques like Ion Chromatography (IC) or Atomic Absorption Spectrometry (AAS) are appropriate for the aluminum component. thermofisher.comnih.gov A high-performance liquid chromatographic method has been described for the direct determination of allantoin derivatives with a detection limit as low as 0.1 micrograms. nih.gov

Method Optimization: The instrumental parameters (e.g., mobile phase in HPLC, eluent in IC) are optimized to achieve good resolution, peak shape, and a reasonable run time. nih.gov

Once developed, the method must be rigorously validated according to established guidelines. Validation confirms that the method is reliable for its intended use and involves assessing several performance characteristics:

Table 3: Key Parameters for Analytical Method Validation

| Validation Parameter | Description | Typical Assessment | Reference |

| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | Analysis of blank matrix and matrix spiked with potential interferents. | thermofisher.com |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Analysis of standard solutions at several concentrations; regression analysis. | researchgate.net |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Analysis of a sample with a known concentration (e.g., a certified reference material) or via recovery studies on a spiked blank matrix. | researchgate.net |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed as repeatability (same lab, same day) and intermediate precision (different days, analysts). | Calculation of standard deviation and relative standard deviation (%RSD) for replicate analyses. | researchgate.netnih.gov |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. | researchgate.net |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | Varying parameters such as pH, temperature, or mobile phase composition and observing the effect on results. | researchgate.net |

By systematically developing and validating analytical methods, scientists can ensure the reliable quantification of this compound in a wide range of material and environmental matrices.

Theoretical and Computational Chemistry Studies of Aluminum Chlorohydroxyallantoinate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. Although direct DFT studies on aluminum chlorohydroxyallantoinate are scarce, research on related aluminum complexes provides a solid foundation for understanding its properties.

DFT calculations on monomeric aluminum and chloride ions in aqueous solution show that it is challenging for chloride ions to directly enter the inner coordination shell of hydrated aluminum complexes. nih.gov However, both pH and chloride concentration can influence the conformations, bond lengths, and charge distributions of these aluminum complexes. nih.gov In the context of this compound, this suggests that the aluminum center is likely coordinated to water molecules and hydroxyl groups, with the allantoin (B1664786) molecule acting as a ligand.

Studies on small aluminum chlorohydrate polymers using a combination of Car-Parrinello molecular dynamics and ab initio methods have determined the structures of monomer, dimer, trimer, and hexamer species. acs.org A key finding is that the incorporation of chloride ions into the octahedral structure of aluminum chlorohydrate monomers, dimers, and trimers increases their stability in the gas phase. acs.org This enhanced stability is a crucial factor in the formation and persistence of the aluminum chlorohydroxy moiety.

The interaction between aluminum and organic ligands has also been explored. For instance, computer modeling of an aluminum-alanine complex indicated that aluminum complexes with the carboxylate group of alanine (B10760859) and alters the proton affinity of the amino and methyl groups. nih.gov By analogy, it is expected that the aluminum in this compound coordinates with the oxygen and/or nitrogen atoms of the allantoin molecule.

Table 1: Predicted Energetic Properties of Aluminum Chlorohydrate Species (Gas Phase) (Note: This table is based on data for aluminum chlorohydrate, a component of this compound, as direct data for the complex is unavailable.)

| Species | Relative Stability | Coordination of Aluminum |

| Monomer | Stable | Octahedral |

| Dimer | More Stable with Cl⁻ | Octahedral |

| Trimer | More Stable with Cl⁻ | Octahedral |

| Hexamer | Stable | Penta- and Hexacoordinated |

This table is interactive. You can sort the columns by clicking on the headers.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are valuable for predicting spectroscopic properties. While specific ab initio spectroscopic data for this compound is not readily found, these methods could be employed to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Such predictions would be invaluable for characterizing the compound and identifying the vibrational modes associated with the aluminum-allantoin bond and the internal modes of the coordinated allantoin. The 27Al NMR spectra of an aluminum-alanine complex showed broadening, confirming the interaction between aluminum and the amino acid, a technique that would be applicable here. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound in solution, including its conformational flexibility and interactions with solvent molecules.

Car-Parrinello molecular dynamics simulations of gas-phase optimized aluminum chlorohydrate dimer and hexamer complexes have shown that they remain stable in aqueous solutions over short simulation times (7-8 ps). acs.org This indicates that the core aluminum-oxygen-chloride structure is robust in a water environment, which is relevant for the stability of this compound in aqueous formulations. MD simulations would be particularly useful for understanding how the complex interacts with water molecules, which is crucial for its function in cosmetic and pharmaceutical applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling at a Theoretical Level

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity. While no specific QSAR models for this compound have been published, the principles of QSAR could be applied at a theoretical level.

A hypothetical QSAR study could explore the relationship between the structural features of aluminum allantoinate derivatives and their desired properties, such as skin-soothing or anti-irritant activity. Descriptors for such a model could include electronic properties (e.g., atomic charges on aluminum and allantoin atoms), steric parameters, and lipophilicity, which could be calculated using computational methods.

Predictive Models for Compound Stability and Degradation Pathways

The stability of allantoin itself has been studied, and it is known to degrade into allantoic acid, glyoxylic acid, and urea (B33335) under certain pH and temperature conditions. nih.gov Predictive models for the stability of this compound would need to consider the influence of the aluminum chlorohydroxy moiety on these degradation pathways.

Computational modeling could be used to investigate the reaction mechanisms of allantoin degradation in the presence of the aluminum complex. For example, DFT calculations could be used to determine the activation energies for the hydrolysis of the imidazolidine (B613845) ring of allantoin when coordinated to aluminum. It is plausible that the coordination to the Lewis acidic aluminum center could either stabilize or destabilize the allantoin molecule, thereby altering its degradation profile.

Table 2: Known Degradation Products of Allantoin (Note: This table lists the degradation products of allantoin, a key component of the target compound.)

| Degradation Product | Chemical Formula |

| Allantoic Acid | C₄H₈N₄O₄ |

| Glyoxylic Acid | C₂H₂O₃ |

| Urea | CH₄N₂O |

This table is interactive. You can sort the columns by clicking on the headers.

Design and Prediction of Novel Aluminum Allantoinate Derivatives

Computational chemistry offers powerful tools for the rational design of new molecules with enhanced properties. Starting from the structure of this compound, novel derivatives could be designed by modifying either the allantoin part or the aluminum chlorohydroxy component. acs.org

For instance, substituents could be added to the allantoin ring to modulate its electronic properties and, consequently, its binding affinity to aluminum and its biological activity. DFT calculations could be used to predict the stability and electronic structure of these new derivatives. Furthermore, molecular docking simulations could be employed to predict how these new compounds might interact with biological targets, such as skin proteins, to enhance their therapeutic effects. The synthesis of such derivatives could lead to compounds with tailored biological activities or improved material characteristics. acs.org

Future Directions and Emerging Research Frontiers for Aluminum Chlorohydroxyallantoinate

Exploration of Novel Coordination Motifs and Architectures

The foundational understanding of a compound's potential applications lies in its structural chemistry. For Aluminum Chlorohydroxyallantoinate, the arrangement of its constituent ions and molecules is not fully elucidated in the public domain, presenting a significant opportunity for fundamental research. Future studies are poised to explore the intricate coordination environment of the aluminum center.

Allantoin (B1664786), a diureide of glyoxylic acid, possesses multiple potential donor atoms, including the oxygen and nitrogen atoms of its ureido and imidazolidine (B613845) ring components. nih.gov This versatility allows for a variety of binding modes to the aluminum ion. Research into silver(I) complexes with allantoin has shown that the coordination can occur through the N-atom of the ureide chain, leading to the formation of coordination polymers. nih.gov Investigating whether similar or different coordination occurs with the hard Lewis acid Al(III) is a key research question.

Furthermore, the presence of hydroxide (B78521) and chloride ions adds another layer of complexity and opportunity. These ions can act as bridging ligands, potentially leading to the formation of polynuclear aluminum clusters or extended one-dimensional, two-dimensional, or even three-dimensional coordination polymers. northeastern.eduresearchgate.net The synthesis and characterization of these novel architectures could be achieved through techniques such as single-crystal X-ray diffraction, solid-state NMR, and vibrational spectroscopy.

Table 1: Potential Coordination Modes of Allantoinate with Aluminum

| Potential Donor Atoms | Possible Coordination Architectures |

|---|---|

| Ureido oxygen and nitrogen atoms | Monomeric complexes, dimeric structures |

| Imidazolidine ring nitrogen | 1D chain polymers |

The systematic exploration of reaction conditions—such as solvent systems, pH, and temperature—will be crucial in directing the self-assembly of these novel structures. The resulting materials could exhibit unique physical and chemical properties, paving the way for the applications discussed in the subsequent sections.

Integration into Advanced Materials Science for Non-Biological Applications

Beyond its biological compatibility, the constituent parts of this compound suggest its potential integration into advanced materials for a range of non-biological applications. Aluminum-based materials are already pivotal in various technological fields, and the incorporation of the functional organic ligand allantoinate could lead to hybrid materials with tailored properties. rice.edunano-magazine.com

One promising area is the development of novel catalysts. Alumina (B75360) (aluminum oxide) is a widely used catalyst support, and creating structured, high-surface-area materials from this compound precursors could yield catalysts with enhanced activity and selectivity. mdpi.com The organic component, allantoinate, could play a role in modulating the electronic properties of the aluminum centers or in creating specific active sites. The thermal decomposition of carefully designed coordination polymers of this compound could lead to porous alumina with controlled morphology.

Another avenue of exploration is in the field of energy storage. Aluminum-ion batteries are being investigated as a sustainable alternative to lithium-ion technology due to the high abundance and theoretical volumetric capacity of aluminum. alufoil-china.com The development of new electrode and electrolyte materials is a key challenge. The unique coordination environment in this compound-derived materials could facilitate efficient ion transport and intercalation, which are critical for battery performance.

Table 2: Potential Non-Biological Applications and Relevant Properties

| Application Area | Key Material Property | Potential Role of this compound |

|---|---|---|

| Heterogeneous Catalysis | High surface area, tailored active sites | Precursor for structured porous alumina catalysts |

| Gas Adsorption/Separation | Porosity, selective surface chemistry | Building block for metal-organic frameworks (MOFs) |

| Energy Storage | Ion conductivity, structural stability | Component in novel electrode or solid electrolyte materials |

Application of Artificial Intelligence and Machine Learning in Compound Design and Mechanistic Prediction

The fields of inorganic and coordination chemistry are increasingly benefiting from the application of artificial intelligence (AI) and machine learning (ML). bohrium.comnih.gov These computational tools can accelerate the discovery and optimization of new materials by predicting their properties and elucidating reaction mechanisms. For a compound like this compound, where the design space for novel coordination architectures is vast, AI and ML can be particularly impactful.

Machine learning models, such as random forests and neural networks, can be trained on existing crystallographic and spectroscopic data of related metal-organic compounds to predict the most likely coordination motifs of this compound under different synthetic conditions. arxiv.orgarxiv.org This predictive power can guide experimental efforts, saving significant time and resources. For instance, ML models have been successfully used to predict the properties of metal-organic frameworks (MOFs), a class of materials that could potentially be synthesized from this compound. bohrium.comacs.org

Furthermore, density functional theory (DFT) calculations, a form of computational chemistry, can be employed to model the electronic structure and reactivity of different potential isomers and coordination polymers of this compound. nih.govresearchgate.net These calculations can provide insights into the stability, electronic properties, and potential catalytic activity of hypothetical structures. When combined with machine learning, a high-throughput screening of a large number of potential structures can be performed to identify the most promising candidates for specific applications.

Table 3: Role of AI and ML in this compound Research

| AI/ML Application | Specific Task | Expected Outcome |

|---|---|---|

| Predictive Modeling | Prediction of stable coordination geometries | Guidance for synthetic chemists to target specific structures |

| Property Prediction | Forecasting of electronic and adsorption properties | Identification of promising candidates for materials applications |

| Mechanistic Studies | Elucidation of formation and catalytic pathways | Deeper understanding of the compound's chemical behavior |

Interdisciplinary Research with Environmental Remediation and Sustainable Chemistry

The principles of sustainable chemistry and environmental remediation offer a fertile ground for future research into this compound. Aluminum compounds are already utilized in water purification and as catalysts in green chemistry applications. alufoil-china.comnih.gov The unique composition of this compound could lead to novel materials for environmental applications.

One area of potential is the development of adsorbents for the removal of pollutants from water. The high surface area and tunable porosity of materials derived from this compound, such as MOFs or porous alumina, could make them effective at capturing heavy metal ions, organic dyes, or other contaminants. researchgate.net The presence of both inorganic (aluminum, chloride, hydroxide) and organic (allantoinate) components could allow for multiple interaction mechanisms with pollutants, enhancing adsorption capacity and selectivity.

In the realm of sustainable chemistry, aluminum-based catalysts are sought after as an earth-abundant and less toxic alternative to precious metal catalysts. rice.edu The exploration of this compound as a catalyst precursor could lead to new, environmentally benign catalytic systems for important chemical transformations. For example, the synthesis of biodegradable plastics and the conversion of biomass into valuable chemicals are areas where novel aluminum catalysts are needed. alufoil-china.com

The recycling of aluminum is also a key aspect of a circular economy. rainforest-rescue.orghydro.com Research into the lifecycle of new materials derived from this compound would be an important consideration, ensuring that their production and disposal are environmentally sound.

Unveiling Uncharted Fundamental Chemical Principles Governing Allantoinate-Metal Interactions

A deeper understanding of the fundamental chemical principles that govern the interaction between the allantoinate ligand and metal ions is a crucial frontier of research. While the coordination chemistry of many organic ligands is well-established, the specific interactions involving allantoinate are less explored.

Future research could focus on quantifying the thermodynamic stability and kinetic lability of this compound and its derivatives. Techniques such as potentiometric titrations, isothermal titration calorimetry (ITC), and NMR spectroscopy can be used to determine the binding constants and exchange rates of the allantoinate ligand with the aluminum ion. mit.eduosti.gov This data is fundamental for understanding the behavior of the compound in different environments and for designing new applications.

A particularly interesting area of investigation is the concept of metal-ligand cooperativity. uiowa.edu This is where both the metal center and the ligand participate in a chemical reaction. The allantoinate ligand, with its multiple functional groups, is a prime candidate for exhibiting such cooperative effects. For example, the N-H groups of the ligand could participate in proton-coupled electron transfer reactions, a key step in many catalytic cycles. nih.govacs.org

Comparative studies with other metal ions would also be highly informative. Investigating how the nature of the metal ion (e.g., hard vs. soft, Lewis acidity, preferred coordination geometry) influences the binding mode and reactivity of the allantoinate ligand would provide a more complete picture of its coordination chemistry. nih.gov These fundamental studies will not only advance our knowledge of this compound but also contribute to the broader field of coordination chemistry.

Q & A

Q. How can researchers mitigate bias when interpreting this compound’s therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products